Methyl furo[3,2-b]pyridine-5-carboxylate CAS 1352896-33-3 properties
Methyl furo[3,2-b]pyridine-5-carboxylate CAS 1352896-33-3 properties
This guide provides an in-depth technical analysis of Methyl furo[3,2-b]pyridine-5-carboxylate (CAS 1352896-33-3), a critical heterocyclic intermediate in the development of kinase inhibitors and oncological therapeutics.[1][2]
CAS: 1352896-33-3 | Formula: C₉H₇NO₃ | MW: 177.16 g/mol [1][2]
Executive Summary
Methyl furo[3,2-b]pyridine-5-carboxylate is a bicyclic heteroaromatic scaffold featuring a fused furan and pyridine ring system.[1][2] It serves as a high-value building block in medicinal chemistry, particularly for Structure-Activity Relationship (SAR) studies targeting serine/threonine kinases (e.g., Pim kinases) and metabolic enzymes (e.g., Pyruvate Kinase M2).[1][2] Its strategic importance lies in the "5-carboxylate" handle, which allows for orthogonal functionalization relative to the fused ring system, enabling the construction of extended pharmacophores.
Chemical Profile & Properties
The compound is typically isolated as a solid.[3][4] Its physicochemical profile supports its use as a lipophilic core in drug discovery.
| Property | Data | Note |
| CAS Number | 1352896-33-3 | Verified Registry ID |
| IUPAC Name | Methyl furo[3,2-b]pyridine-5-carboxylate | |
| SMILES | COC(=O)C1=CC=C2C(O1)=CC=N2 | Note: Canonical representation may vary |
| Molecular Weight | 177.16 g/mol | |
| Physical State | Solid | Off-white to pale yellow |
| Storage | 2-8°C (Dry, Inert Atmosphere) | Hydrolysis sensitive |
| Solubility | DMSO, DCM, Ethyl Acetate | Limited water solubility |
| LogP (Calc) | ~1.5 - 2.0 | Lipophilic core |
Synthetic Architecture
The synthesis of the furo[3,2-b]pyridine core requires precise regiocontrol to ensure the furan ring fuses correctly to the pyridine backbone.[2] The most authoritative route utilizes Methyl 5-hydroxypyridine-2-carboxylate as the starting material.[1][2] This precursor possesses the necessary functional groups to direct the fusion to the ortho position (C6), which corresponds to the C5 position in the final fused system (due to renumbering).[2]
Retrosynthetic Analysis
The strategy involves installing a halogen at the C6 position of the pyridine precursor, followed by a Sonogashira coupling and cyclization sequence.
Figure 1: Retrosynthetic logic flow from the target scaffold back to the commercial pyridine precursor.[1][2]
Experimental Protocol
Step 1: Regioselective Iodination To install the handle for furan formation, the position ortho to the hydroxyl group (C6) must be halogenated.[2]
-
Reagents: Iodine (
), Sodium Carbonate ( ), Water/Methanol.[2] -
Procedure: Dissolve Methyl 5-hydroxypyridine-2-carboxylate in water/methanol (1:1). Add
(2.2 eq).[2] Add (1.05 eq) portion-wise at 0°C. Stir at room temperature for 12 hours. Acidify to pH 5 with dilute HCl. Extract with Ethyl Acetate.[4][5][6][7] -
Outcome: Methyl 5-hydroxy-6-iodopyridine-2-carboxylate.[1][2]
Step 2: Sonogashira Coupling & Annulation This one-pot or two-step sequence builds the furan ring.[1][2]
-
Reagents: Trimethylsilylacetylene (TMSA),
(5 mol%), CuI (2 mol%), Triethylamine ( ), DMF.[2] -
Procedure:
-
Under
, combine the iodo-pyridine precursor, Pd catalyst, and CuI in degassed DMF/Et3N. -
Add TMS-acetylene and heat to 60-80°C.
-
Cyclization: The resulting intermediate can be cyclized in situ using CuI (additional) or by treating the desilylated alkyne with a base (e.g.,
in MeOH) to induce intramolecular attack of the hydroxyl group onto the alkyne.[2]
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[2]
Reactivity & Derivatization
The methyl ester at position 5 serves as a versatile "warhead" for further chemical elaboration. The core scaffold is robust, but the furan ring introduces specific reactivity profiles.
Figure 2: Divergent synthesis pathways originating from the core scaffold.[1][2]
Key Transformations
-
Bromination (Electrophilic Aromatic Substitution):
-
Hydrogenation:
-
Catalytic hydrogenation (
, Pd/C) reduces the furan double bond to yield the 2,3-dihydrofuro[3,2-b]pyridine derivative.[2] This alters the planarity and electronic properties of the scaffold [2].
-
-
Hydrolysis:
Applications in Drug Discovery
This scaffold is a bioisostere of indole and azaindole, offering distinct hydrogen bonding patterns and metabolic stability profiles.
-
Pim Kinase Inhibitors: Derivatives of this scaffold have been utilized to inhibit Pim-1, Pim-2, and Pim-3 kinases, which are overexpressed in hematological malignancies.[1] The 5-position vector allows the molecule to extend into the kinase solvent-exposed region [1].[1][2]
-
Pyruvate Kinase Modulators: The scaffold serves as a core for activators of Pyruvate Kinase M2 (PKM2), a target for shifting cancer cell metabolism (Warburg effect) [2].[2]
Safety & Handling
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.
-
Stability: Avoid exposure to strong oxidizers and moisture. Store in a tightly sealed container at 2-8°C.
References
-
Vechorkin, O. et al. (2016).[2] Pyridineamine compounds useful as pim kinase inhibitors. US Patent App. 20160347735A1.[8] Link
-
Patent Applicant. (2025). Phthalazine derivatives as pyruvate kinase modulators. Justia Patents, App. 20250230143. Link[1][2]
-
Sigma-Aldrich. (n.d.).[1][2] Methyl furo[3,2-b]pyridine-5-carboxylate Product Page. Link
-
BenchChem. (2025).[2] Furo[3,2-b]pyridine: A Comprehensive Technical Guide. Link[1][2]
Sources
- 1. US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Methyl furo[3,2-b]pyridine-5-carboxylate | 1352896-33-3 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. benchchem.com [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
